molecular formula C16H16N2O9 B1574452 NPEC-caged-LY 379268

NPEC-caged-LY 379268

Cat. No. B1574452
M. Wt: 380.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

NPEC ((N)-1-(2-Nitrophenyl)ethoxycarbonyl) caged version of LY 379268, selective group II mGlu receptor agonist.

Scientific Research Applications

Photolysis in Experimental Neuroscience

NPEC-caged neuroactive amino acids, specifically those using 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) photoprotecting groups, have significant applications in experimental neuroscience. Their use in photolysis is crucial for isolating post-synaptic receptor activation from presynaptic processes. These compounds are particularly useful in determining receptor mechanisms in situ, facilitating the pharmacological dissection of signaling pathways, and enabling photostimulation or inhibition in neural networks. Unlike their MNI-caged counterparts, NPEC-caged ligands do not interfere with GABA-ergic transmission, even at high concentrations. This makes them suitable for studying glutamate receptors without adverse effects (Palma-Cerda et al., 2012).

Synthesis and Application in Biological Imaging

Another significant application of NPEC-caged compounds is in the synthesis of new caged coumarin fluorophores for biological imaging. These compounds exhibit a substantial fluorescence enhancement post-UV photolysis, making them valuable in tracking molecular dynamics with high spatiotemporal resolution in biological systems. The remarkable uncaging cross section of these compounds suggests their utility in cellular imaging applications, where they demonstrate robust fluorescence contrast enhancement and efficient noninvasive cellular delivery (Zhao et al., 2004).

Advancements in Phototrigger Applications

NPEC-caged ATP, particularly P(3)-[2-(4-hydroxyphenyl)-2-oxo]ethyl ATP, has been studied for its potential as a phototrigger for the rapid activation of electrogenic ion pumps. The effectiveness of this compound under various pH conditions demonstrates its capability as a biocompatible phototrigger for ATP-driven biological systems. This research highlights its potential in facilitating rapid and effective activation of biological processes through photolysis (Geibel et al., 2000).

properties

Product Name

NPEC-caged-LY 379268

Molecular Formula

C16H16N2O9

Molecular Weight

380.31

SMILES

CC(O/C(O)=N/[C@@]1(C(O)=O)CO[C@@]2([H])[C@@](C(O)=O)([H])[C@]21[H])([H])C3=CC=CC=C3N(=O)=O

synonyms

(N)-1-(2-Nitrophenyl)ethylcarboxy-(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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